2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-12-4-1-5-13(17)11(12)7-15(20)19-8-10-3-2-6-18-14(10)9-19/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZXOHDEKSEECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=C(C=CC=C3Cl)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and amines.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Halogenation: The chlorination and fluorination of the phenyl ring are typically carried out using reagents like thionyl chloride and fluorine gas or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrrole structures exhibit potent antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The incorporation of the pyrrole moiety in 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone may enhance its antibacterial activity, making it a candidate for further research in antibiotic development .
Anticancer Research
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific interactions of the chloro and fluorine substituents with biological targets could be pivotal in enhancing the cytotoxic effects against various cancer cell lines .
Neurological Disorders
There is growing interest in the role of pyrrole-containing compounds in treating neurological disorders. Research indicates that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety. The unique structure of 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone may facilitate interactions with neural receptors, warranting investigation into its neuropharmacological effects .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various pyrrole derivatives, including those structurally related to 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone. The results indicated that certain modifications significantly increased potency against MRSA, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like vancomycin .
Case Study 2: Anticancer Properties
In vitro assays were conducted on cancer cell lines treated with derivatives of the compound. Results showed a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics. Further exploration into the mechanism of action revealed induction of apoptosis pathways, suggesting potential for development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5H-pyrrolo[2,3-b]pyrazine
- 2,6-Pyridinedicarboxylic acid, 2-chloro-6-fluorophenyl tridecyl ester
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is unique due to its specific combination of a chlorinated and fluorinated phenyl ring with a pyrrolo[3,4-b]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone, also known by its CAS number 2195878-53-4, is a compound of significant interest in medicinal chemistry. Its unique structure incorporates a chloro-fluorophenyl moiety and a pyrrolo[3,4-b]pyridine framework, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂ClFN₂O
- Molecular Weight : 290.72 g/mol
- CAS Number : 2195878-53-4
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in disease processes, particularly in cancer and viral infections. For instance, studies indicate that similar pyrrole derivatives can inhibit HIV-1 reverse transcriptase with high potency .
- Antibacterial Properties : Research has indicated that compounds with similar structures exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Cellular Proliferation Inhibition : The compound has been studied for its effects on cellular proliferation in various cancer cell lines. Similar pyrrole-based compounds have demonstrated cytotoxic effects against HeLa and A375 human tumor cells, indicating potential as an anticancer agent .
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HIV-1 reverse transcriptase | |
| Antibacterial | Effective against S. aureus and E. coli | |
| Cytotoxicity | Inhibits proliferation in cancer cell lines |
Case Study 1: Antiviral Activity
A study investigated the effects of various pyrrole derivatives on HIV-1 infected cells, revealing that compounds with the 2-chloro-6-fluoro substitution exhibited potent antiviral activity. The best-performing compounds showed picomolar activity against wild-type HIV-1 and maintained efficacy against resistant strains .
Case Study 2: Antibacterial Efficacy
In a comparative study of pyrrole benzamide derivatives against bacterial strains, the tested compounds demonstrated significant antibacterial properties. The MIC values were notably lower than those of standard antibiotics like ciprofloxacin, highlighting the potential of these derivatives as effective antibacterial agents .
Case Study 3: Cancer Cell Line Studies
Research on the antiproliferative effects of pyrrole-based compounds indicated that they could selectively inhibit the growth of tumor cells. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
Critical factors include solvent choice (polar aprotic solvents for nucleophilic substitutions), temperature control (±2°C for exothermic steps), and inert gas purging to prevent oxidation .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
Q. Table 2: Analytical Workflow for Characterization
For absolute stereochemistry, single-crystal X-ray diffraction is recommended, requiring crystal growth in EtOAc/hexane at 4°C .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Confirm hits using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) .
- Batch-to-batch reproducibility : Implement strict QC protocols (HPLC purity >98%, residual solvent analysis) .
- Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
For example, if conflicting cytotoxicity data arise, compare results across cell lines (e.g., HEK293 vs. HeLa) under standardized O₂/CO₂ conditions .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
Systematic structural modifications and computational modeling guide SAR exploration:
Q. Table 3: SAR Design Framework
Use molecular docking (AutoDock Vina) with crystallographic protein structures (PDB: 4XCP) to prioritize synthetic targets .
Basic: How can reaction yields be optimized during scale-up?
Methodological Answer:
Yield optimization requires balancing kinetics and thermodynamics:
- Solvent selection : Replace DMF with MeCN for easier post-reaction cleanup .
- Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with microwave-assisted heating (80°C, 30 min) .
- Workup protocols : Use aqueous/organic biphasic extraction (e.g., CH₂Cl₂/H₂O) to recover unreacted starting materials .
Q. Table 4: Troubleshooting Low Yields
| Issue | Solution |
|---|---|
| Byproduct formation | Add molecular sieves to absorb reactive intermediates |
| Incomplete coupling | Increase reaction time to 36h with Pd(OAc)₂/XPhos |
Advanced: What mechanistic insights exist for its biological activity?
Methodological Answer:
Hypothesized mechanisms include kinase inhibition and protein-protein interaction disruption:
- Kinase inhibition : Competitive ATP-binding assays (e.g., TR-FRET) show IC₅₀ = 120 nM for JAK2 .
- Allosteric modulation : Molecular dynamics simulations (AMBER) predict stabilization of αC-helix in kinase domains .
- Off-target profiling : Use ChemProteoBase to screen against 468 kinases, minimizing false positives .
Validate mechanisms via CRISPR knockouts (e.g., JAK2-null cell lines) and phosphoproteomics (TiO₂ enrichment + LC-MS) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
Degradation pathways depend on functional groups:
- Hydrolytic stability : Store at -20°C in amber vials with desiccants (silica gel). Avoid aqueous buffers (pH >7 accelerates ethanone hydrolysis) .
- Photostability : UV/Vis analysis shows λmax = 310 nm; use UV-filtered glassware during handling .
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced: How can computational methods enhance experimental design?
Methodological Answer:
Leverage in silico tools to reduce trial-and-error synthesis:
- Retrosynthetic planning : Use Synthia or ASKCOS to prioritize routes with <6 steps and >60% overall yield .
- ADMET prediction : SwissADME predicts moderate BBB penetration (logBB = -0.3) and CYP3A4 inhibition risk .
- QSAR modeling : 3D-QSAR (CoMFA) correlates Cl/F substitution patterns with bioactivity (q² > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
